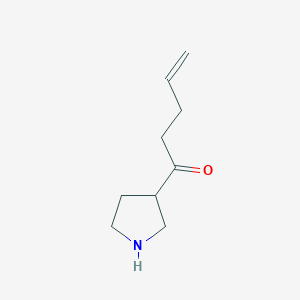
1-(Pyrrolidin-3-yl)pent-4-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-3-yl)pent-4-en-1-one is a chemical compound that features a pyrrolidine ring attached to a pentenone chain. This compound is of interest due to its unique structure, which combines a five-membered nitrogen-containing ring with an unsaturated ketone. Such structures are often explored for their potential biological activities and applications in various fields of research.
Méthodes De Préparation
The synthesis of 1-(Pyrrolidin-3-yl)pent-4-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with pent-4-en-1-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Analyse Des Réactions Chimiques
1-(Pyrrolidin-3-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-(Pyrrolidin-3-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(Pyrrolidin-3-yl)pent-4-en-1-one involves its interaction with molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity to certain proteins, while the unsaturated ketone can participate in various chemical interactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(Pyrrolidin-3-yl)pent-4-en-1-one can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their side chains and functional groups.
Pentenone derivatives: These compounds have the pentenone structure but may lack the pyrrolidine ring. The uniqueness of this compound lies in its combination of both the pyrrolidine ring and the pentenone chain, which can result in distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-pyrrolidin-3-ylpent-4-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-9(11)8-5-6-10-7-8/h2,8,10H,1,3-7H2 |
Clé InChI |
CVGOMFMRZNSYAM-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC(=O)C1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Chlorosulfonyl)phenyl]pentanoic acid](/img/structure/B13159781.png)
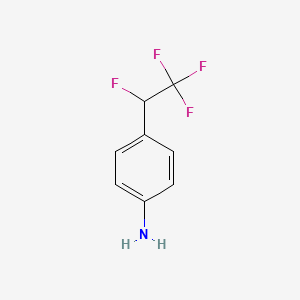
![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13159796.png)
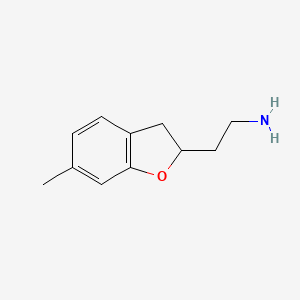
![N-[(3,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B13159801.png)

![{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13159804.png)
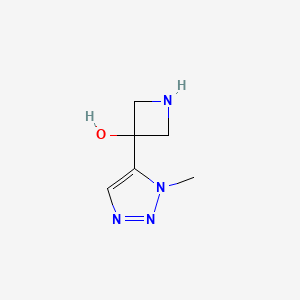
![2-Butanone, 4-[(3-methylphenyl)thio]-](/img/structure/B13159812.png)
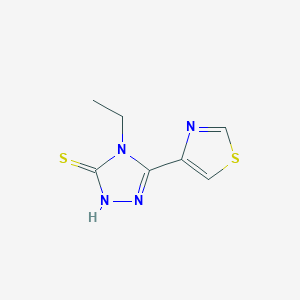

![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13159826.png)

